Cas no 1806598-08-2 (1-Bromo-1-(4-ethoxy-3-nitrophenyl)propan-2-one)
1-Bromo-1-(4-ethoxy-3-nitrophenyl)propan-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-Bromo-1-(4-ethoxy-3-nitrophenyl)propan-2-one
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- Inchi: 1S/C11H12BrNO4/c1-3-17-10-5-4-8(11(12)7(2)14)6-9(10)13(15)16/h4-6,11H,3H2,1-2H3
- InChI Key: YGGOZTIYIWONEL-UHFFFAOYSA-N
- SMILES: BrC(C(C)=O)C1C=CC(=C(C=1)[N+](=O)[O-])OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 292
- XLogP3: 2.6
- Topological Polar Surface Area: 72.1
1-Bromo-1-(4-ethoxy-3-nitrophenyl)propan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013022257-250mg |
1-Bromo-1-(4-ethoxy-3-nitrophenyl)propan-2-one |
1806598-08-2 | 97% | 250mg |
480.00 USD | 2021-06-24 | |
| Alichem | A013022257-500mg |
1-Bromo-1-(4-ethoxy-3-nitrophenyl)propan-2-one |
1806598-08-2 | 97% | 500mg |
806.85 USD | 2021-06-24 | |
| Alichem | A013022257-1g |
1-Bromo-1-(4-ethoxy-3-nitrophenyl)propan-2-one |
1806598-08-2 | 97% | 1g |
1,460.20 USD | 2021-06-24 |
1-Bromo-1-(4-ethoxy-3-nitrophenyl)propan-2-one Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 1-Bromo-1-(4-ethoxy-3-nitrophenyl)propan-2-one
Chemical Profile of 1-Bromo-1-(4-ethoxy-3-nitrophenyl)propan-2-one (CAS No. 1806598-08-2)
1-Bromo-1-(4-ethoxy-3-nitrophenyl)propan-2-one, identified by its CAS number 1806598-08-2, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound features a unique structural framework comprising a brominated propanone core substituted with an 4-ethoxy-3-nitrophenyl group. The presence of both bromine and nitro functional groups, along with the ethoxy moiety, makes it a versatile intermediate for further chemical transformations, particularly in the synthesis of more complex molecules.
The compound's molecular structure positions it as a valuable building block in medicinal chemistry, where such intermediates are often employed in the development of novel therapeutic agents. The bromine atom at the alpha position relative to the carbonyl group enhances its reactivity, making it susceptible to various nucleophilic additions and substitutions. This property is particularly useful in constructing heterocyclic scaffolds or incorporating additional functional groups through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.
The 4-ethoxy-3-nitrophenyl substituent introduces both electronic and steric influences into the molecule. The nitro group, being electron-withdrawing, can modulate the reactivity at the adjacent positions, while the ethoxy group provides a moderate electron-donating effect and influences solubility and metabolic stability. Such combinations are often explored in drug design to optimize pharmacokinetic profiles and target binding affinities. Recent studies have highlighted the utility of nitroaromatic derivatives in medicinal chemistry, particularly for their role in modulating enzyme activity and receptor interactions.
In contemporary pharmaceutical research, compounds like 1-Bromo-1-(4-ethoxy-3-nitrophenyl)propan-2-one are being investigated for their potential in addressing various therapeutic challenges. For instance, derivatives of this compound have been explored as precursors for kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The structural motif is reminiscent of known bioactive scaffolds that exhibit inhibitory effects on protein kinases by mimicking natural substrates or competing with ATP binding sites. The bromine atom further facilitates derivatization strategies aimed at improving selectivity and potency.
The synthesis of 1-Bromo-1-(4-ethoxy-3-nitrophenyl)propan-2-one typically involves multi-step organic transformations starting from commercially available aromatic precursors. A common synthetic route may begin with the nitration of 4-methoxybenzaldehyde to yield 4-methoxy-3-nitrobenzaldehyde, followed by condensation with a suitable ketone or aldehyde derivative to form an intermediate alkene. Subsequent bromination using brominating agents like N-bromosuccinimide (NBS) introduces the bromine atom at the desired position. Finally, reduction and etherification steps complete the formation of the target compound.
The compound's reactivity also makes it a candidate for exploring new synthetic methodologies. For example, recent advances in transition-metal-catalyzed reactions have enabled novel ways to functionalize aldehydes and ketones without excessive side products. The brominated propanone core can serve as a handle for palladium-catalyzed cross-coupling reactions with boronic acids or stannanes, allowing for diversification of the aromatic system or introduction of other heterocycles. Such transformations are pivotal in generating libraries of compounds for high-throughput screening (HTS) in drug discovery initiatives.
From a computational chemistry perspective, understanding the electronic properties of 1-Bromo-1-(4-ethoxy-3-nitrophenyl)propan-2-one is essential for rational drug design. Density Functional Theory (DFT) calculations have been employed to model its optimized geometry, vibrational frequencies, and electronic structure. These studies reveal insights into how the interplay between bromine, nitro, and ethoxy groups affects molecular polarity, hydrogen bonding capabilities, and potential interactions with biological targets. Such data is invaluable for predicting binding affinities and designing analogs with improved pharmacological profiles.
The role of this compound in material science is also emerging as an area of interest. Nitroaromatic compounds are known for their photochemical properties, and modifications to their structure can lead to materials with enhanced light absorption or emission characteristics. The presence of both bromine and ethoxy groups may allow for further functionalization into polymers or liquid crystals with tailored optical responses. This interdisciplinary approach bridges organic synthesis with advanced materials engineering.
Ethical considerations in pharmaceutical research necessitate rigorous evaluation of all intermediates before advancing them into clinical trials. While 1-Bromo-1-(4-ethoxy-3-nitrophenyl)propan-2-one itself may not be directly tested on humans initially, its derivatives must undergo thorough toxicological assessments to ensure safety margins are maintained throughout drug development pipelines. Collaborative efforts between synthetic chemists and pharmacologists are crucial to streamline this process while adhering to regulatory guidelines.
Future directions in studying this compound may include exploring its role as a scaffold for antiviral agents or antimicrobial drugs. The structural features present therein could be leveraged to disrupt viral replication mechanisms or bacterial biofilm formation through targeted interactions with essential cellular processes. Innovations in green chemistry may also drive efforts toward more sustainable synthetic routes for producing this intermediate without compromising yield or purity standards.
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